molecular formula C5H5BBrNO2 B1223925 2-Bromopyridine-5-boronic acid CAS No. 223463-14-7

2-Bromopyridine-5-boronic acid

Cat. No. B1223925
M. Wt: 201.82 g/mol
InChI Key: BCYWDUVHAPHGIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-bromopyridine-5-boronic acid derivatives involves several methods. One approach includes ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate, leading to high yields of the target compound. Suzuki reactions of these boronic acids with aryl iodides yield monosubstituted and disubstituted pyridines, which can further be converted into corresponding 2-pyridones (Sutherland & Gallagher, 2003).

Molecular Structure Analysis

Molecular structure analysis of boronic acid derivatives, such as 2-bromopyridine-5-boronic acid, reveals insights into their stability and reactivity. A comparative study between heterocyclic boron derivatives showed a slight difference in their C-B bond lengths, which does not significantly affect their stability. The crystal structure of these compounds demonstrates interactions through hydrogen bonds and van der Waals forces, contributing to their stability (Sopková-de Oliveira Santos et al., 2003).

Chemical Reactions and Properties

2-Bromopyridine-5-boronic acid participates in various chemical reactions, including Suzuki cross-coupling, highlighting its versatility as a building block in organic synthesis. It reacts with aryl and heteroaryl boronic acids in Suzuki reactions, producing a range of substituted pyridines. This versatility is attributed to the reactive bromo and boronic acid groups, allowing for multiple functionalization paths (Bouillon et al., 2003).

Scientific Research Applications

  • Suzuki–Miyaura Coupling

    • Field : Organic Chemistry
    • Application Summary : 2-Bromopyridine-5-boronic acid is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
    • Method of Application : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
    • Results : The success of this application originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
  • Synthesis of Non-Cytotoxic Terpyridines

    • Field : Medicinal Chemistry
    • Application Summary : 2-Bromopyridine-5-boronic acid is involved in iterative cross-coupling reactions for the synthesis of non-cytotoxic terpyridines .
    • Method of Application : The specific experimental procedures and technical details are not provided in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Synthesis of Phenyl-Pyridyl Scaffolds

    • Field : Organic Chemistry
    • Application Summary : 2-Bromopyridine-5-boronic acid is used in the Garlanding approach for the synthesis of phenyl-pyridyl scaffolds .
    • Method of Application : The specific experimental procedures and technical details are not provided in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Synthesis of Aromatic Nitriles

    • Field : Organic Chemistry
    • Application Summary : 2-Bromopyridine-5-boronic acid is used in cyanation for the synthesis of aromatic nitriles .
    • Method of Application : The specific experimental procedures and technical details are not provided in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Suzuki-Miyaura Cross-Coupling with Dihalopyridines and Dihalobipyridines

    • Field : Organic Chemistry
    • Application Summary : 2-Bromopyridine-5-boronic acid is used in Suzuki-Miyaura cross-coupling with dihalopyridines and dihalobipyridines .
    • Method of Application : The specific experimental procedures and technical details are not provided in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Catalytic Protodeboronation
    • Field : Organic Chemistry
    • Application Summary : 2-Bromopyridine-5-boronic acid is used in catalytic protodeboronation .
    • Method of Application : The specific experimental procedures and technical details are not provided in the source .
    • Results : The outcomes of this application are not specified in the source .

Safety And Hazards

2-Bromopyridine-5-boronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. If skin or eye irritation occurs, medical advice should be sought .

Future Directions

The Suzuki–Miyaura coupling, in which 2-Bromopyridine-5-boronic acid is used, is a widely applied transition metal catalysed carbon–carbon bond-forming reaction . Future research may focus on optimizing this reaction and exploring new applications for 2-Bromopyridine-5-boronic acid in organic synthesis .

properties

IUPAC Name

(6-bromopyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BBrNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYWDUVHAPHGIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376380
Record name 2-Bromopyridine-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromopyridine-5-boronic acid

CAS RN

223463-14-7
Record name 2-Bromopyridine-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromopyridine-5-boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
F Huo, X Wang, Y Han, Y Bai, W Zhang, H Yuan, H Liu - Talanta, 2012 - Elsevier
… Here in this study, 2-bromopyridine-5-boronic acid (BPBA) was first introduced as a new labeling reagent to derivatize BRs. Compared with the previous reported boronic acids [11], [12]…
Number of citations: 60 www.sciencedirect.com
S Shen, F Zhang, S Zeng, J Zheng - Analytical biochemistry, 2009 - Elsevier
… We developed an LC/ESI–MS approach to analyze styrene glycol and 3-butene-1,2-diol by means of derivatization with 2-bromopyridine-5-boronic acid (BPBA), which not only …
Number of citations: 11 www.sciencedirect.com
T Deng, D Wu, C Duan, Y Guan - Journal of Chromatography A, 2016 - Elsevier
Determination of endogenous brassinosteroids (BRs) in limited sample amount is vital to elucidating their tissue- and even local tissue-specific signaling pathway and physiological …
Number of citations: 34 www.sciencedirect.com
L Cao, H Zhang, H Zhang, L Yang, M Wu, P Zhou… - Molecules, 2018 - mdpi.com
… Although the present HPLC-ELSD method is less sensitive than HPLC-MS method with the LOD of attomolar level by mean of 2-bromopyridine-5-boronic acid derivatization [14], its …
Number of citations: 2 www.mdpi.com
I Dasgupta, EA Tanifum, M Srivastava, SS Phatak… - PLoS …, 2012 - journals.plos.org
… Another boronate from this family, 2-bromopyridine-5-boronic acid, also passed the selection criteria mentioned above. However when compared with the closely related derivative, 2-…
Number of citations: 15 journals.plos.org
YS Chen, YQ Feng - Journal of Analysis and Testing, 2022 - Springer
… For example, the reagents of 2-methyl-4-phenylaminomethylphenylboronic acid (MPAMBA) [30] and 2-bromopyridine-5-boronic acid (BPBA) [32] were both adopted to assist the …
Number of citations: 6 link.springer.com
M Fujinaga, R Luo, K Kumata, Y Zhang… - Journal of Medicinal …, 2017 - ACS Publications
… Compound 11 coupled with pyridinylboronic acid derivatives, giving rise to 7c, 7d, or 7g with 52–70% yield, while reaction of 11 with 2-bromopyridine-5-boronic acid generated 7h with 6…
Number of citations: 26 pubs.acs.org
D Wan, C Morisseau, BD Hammock, J Yang - Molecules, 2022 - mdpi.com
… reagents containing boronic acid have been used to label vicinal-diols to improve MS sensitivity, such as dansyl-3-aminophenylboronic acid, 2-bromopyridine-5-boronic acid, 3-…
Number of citations: 3 www.mdpi.com
X Wang, Q Ma, M Li, C Chang, Y Bai, Y Feng… - … of Chromatography A, 2013 - Elsevier
By on-line solid phase microextraction with polymer monolith coupled to liquid chromatography–mass spectrometry (SPME–LC–MS), an automated and sensitive method for …
Number of citations: 34 www.sciencedirect.com
P Xin, B Li, J Yan, J Chu - Analytical and bioanalytical chemistry, 2018 - Springer
… efficiency of BRs in electrospray ionization (ESI)-MS, several N-containing organic boronic acids, including dansyl-3-aminophenylboronic acid [3], 2-bromopyridine-5-boronic acid [4], 6-…
Number of citations: 16 link.springer.com

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